molecular formula C20H21BrN4O2S B2565138 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(pyridin-3-ylmethyl)hexanamide CAS No. 422288-34-4

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(pyridin-3-ylmethyl)hexanamide

カタログ番号 B2565138
CAS番号: 422288-34-4
分子量: 461.38
InChIキー: IJTYCLXSFAPSDG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(pyridin-3-ylmethyl)hexanamide is a useful research compound. Its molecular formula is C20H21BrN4O2S and its molecular weight is 461.38. The purity is usually 95%.
BenchChem offers high-quality 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(pyridin-3-ylmethyl)hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(pyridin-3-ylmethyl)hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

While specific applications for the compound “6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)hexanamide” are not readily available in the literature, we can infer potential applications based on the general biological activities of quinazolinone and quinazoline derivatives. Here’s a comprehensive analysis focusing on six unique applications:

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. They can inhibit various kinases involved in tumor growth and metastasis. For instance, compounds like erlotinib and gefitinib, which are quinazoline derivatives, are used in treating lung and pancreatic cancers . The bromo and sulfanylidene groups in the compound could potentially enhance its anticancer activity by increasing its affinity for kinase enzymes.

Antimicrobial Activity

The structural complexity of quinazolinones allows them to interact with bacterial enzymes and inhibit their function. This makes them excellent candidates for developing new antibiotics, especially in the face of rising antibiotic resistance . The hexanamide moiety could potentially be modified to target specific bacterial strains.

Anti-inflammatory and Analgesic Effects

Quinazolinone derivatives exhibit significant anti-inflammatory and analgesic effects. They modulate the body’s inflammatory response and can be used to treat conditions like arthritis . The compound’s ability to interact with pyridine receptors may contribute to these effects.

Anticonvulsant Properties

These derivatives are known to possess anticonvulsant properties, making them potential candidates for treating epilepsy and other seizure disorders . The presence of a bromo group in the compound could influence its interaction with neuronal receptors.

Antiviral and Antifungal Applications

Quinazolinones have shown activity against various viral and fungal pathogens. Their mechanism of action often involves inhibiting the replication process of the pathogens . The compound’s structural features could be fine-tuned to enhance its selectivity and potency against specific viruses or fungi.

Neuroprotective Effects

Quinazolinones can have neuroprotective effects, potentially useful in treating neurodegenerative diseases like Parkinson’s disease . The compound’s ability to cross the blood-brain barrier could be enhanced by its lipophilic substituents.

Antidiabetic Activity

These compounds have been explored for their antidiabetic activity, as they can modulate insulin signaling pathways . The specific interactions of the compound’s substituents with insulin receptors could be investigated for this application.

特性

IUPAC Name

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(pyridin-3-ylmethyl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN4O2S/c21-15-7-8-17-16(11-15)19(27)25(20(28)24-17)10-3-1-2-6-18(26)23-13-14-5-4-9-22-12-14/h4-5,7-9,11-12H,1-3,6,10,13H2,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTYCLXSFAPSDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(pyridin-3-ylmethyl)hexanamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。